Chitinase-IN-2 hydrochloride

描述

属性

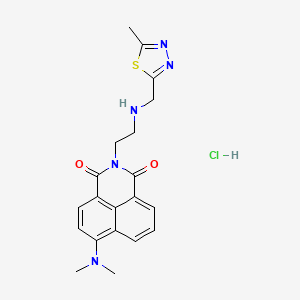

分子式 |

C20H22ClN5O2S |

|---|---|

分子量 |

431.94 |

IUPAC 名称 |

6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride |

InChI |

InChI=1S/C20H21N5O2S.ClH/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27;/h4-8,21H,9-11H2,1-3H3;1H |

SMILES |

CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O.Cl |

产品来源 |

United States |

Foundational & Exploratory

Unveiling Chitinase-IN-2 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Immediate Release

A novel naphthalimide derivative, Chitinase-IN-2 hydrochloride, has been identified as a potent dual inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase, positioning it as a promising candidate for the development of new-generation insecticides. This technical guide provides an in-depth overview of its discovery, a detailed methodology for its synthesis, and an analysis of its biological activity, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

| Identifier | Value | Source |

| Compound Name | This compound | MedChemExpress, TargetMol |

| CAS Number (HCl Salt) | 2070014-83-2 | MedChemExpress |

| CAS Number (Free Base) | 1579991-63-1 | MedChemExpress, Xcess Biosciences |

| Molecular Formula (Free Base) | C₂₀H₂₁N₅O₂S | MedChemExpress, Xcess Biosciences |

| Molecular Weight (Free Base) | 395.48 g/mol | BOC Sciences |

| Inhibitory Target | Insect Chitinase and N-acetylhexosaminidase | MedChemExpress, Xcess Biosciences |

Discovery

Chitinase-IN-2 was discovered through research efforts focused on identifying novel, non-glycosidic inhibitors of key enzymes in the insect molting process. The discovery is detailed in Chinese patent CN 103641825 A, which describes a series of naphthalimide derivatives with potent insecticidal properties.[1] The inventors aimed to develop compounds with a simple synthesis route and low production cost, offering a viable alternative to existing pesticides.[1]

Biological Activity

Chitinase-IN-2 exhibits significant inhibitory activity against both insect chitinase and N-acetylhexosaminidase. Quantitative analysis has demonstrated its high efficacy, as summarized in the table below. This dual-inhibitory action disrupts the degradation of chitin (B13524), a critical component of the insect exoskeleton, leading to fatal molting defects.

| Enzyme Target | Compound Concentration | Inhibitory Percentage |

| Insect Chitinase | 50 µM | 98% |

| N-acetylhexosaminidase | 20 µM | 92% |

Synthesis Protocol

The synthesis of Chitinase-IN-2 is based on the methodologies outlined in patent CN 103641825 A.[1] The following protocol describes the key steps in its preparation.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Methodology

-

Step 1: Synthesis of the Naphthalimide Intermediate. The synthesis commences with a substituted naphthalic anhydride (B1165640) as the starting material. This is reacted with a suitable amino-containing linker under reflux in a solvent such as ethanol (B145695) or acetic acid to yield the corresponding N-substituted naphthalimide intermediate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.

-

Step 2: Coupling with the Thiadiazole Moiety. The naphthalimide intermediate is then coupled with a reactive derivative of 5-methyl-1,3,4-thiadiazole. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution. The reaction mixture is stirred at room temperature until completion, as indicated by TLC. The crude product is obtained by extraction and purified using column chromatography.

-

Step 3: Formation of the Hydrochloride Salt. The purified free base of Chitinase-IN-2 is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl) is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Mechanism of Action: A Proposed Signaling Pathway

The inhibitory action of Chitinase-IN-2 on chitinase and N-acetylhexosaminidase disrupts the chitin degradation pathway, which is essential for insect molting and development. The proposed mechanism involves the blockage of the active sites of these enzymes, preventing the hydrolysis of chitin into its N-acetylglucosamine subunits.

Caption: Proposed mechanism of action of Chitinase-IN-2.

Conclusion

This compound represents a significant advancement in the search for novel insecticides. Its dual-inhibitory mechanism, coupled with a straightforward synthetic route, makes it a compelling lead compound for further development. The detailed technical information provided in this guide serves as a valuable resource for researchers in the field of agrochemical discovery and development. Further studies are warranted to explore its in-vivo efficacy, safety profile, and potential for commercial application.

References

Chitinase-IN-2 Hydrochloride: A Technical Guide for Researchers

For research use only. Not for use in humans.

Introduction

Chitinase-IN-2 hydrochloride is a chemical compound that functions as an inhibitor of both insect chitinase (B1577495) and N-acetylhexosaminidase.[1][2][3][4] Due to its targeted action on enzymes crucial for insect development and integrity, it is primarily utilized in research settings as a potential insecticide and as a tool to study the physiological roles of these enzymes in insects.[1][2][3] Chitin (B13524), a polymer of N-acetylglucosamine, is a vital structural component of the insect exoskeleton and gut lining.[5] The coordinated action of chitinases and N-acetylhexosaminidases is essential for the degradation and remodeling of chitin during processes like molting.[6] Inhibition of these enzymes can disrupt insect growth and development, leading to mortality, making them attractive targets for the development of novel pesticides.[7][8]

Core Data Summary

Chemical Properties

| Property | Value |

| CAS Number | 2070014-83-2[4] |

| Molecular Formula | C₂₀H₂₂ClN₅O₂S[4] |

| Molecular Weight | 431.94 g/mol [4] |

In Vitro Inhibitory Activity

| Enzyme Target | Inhibitor Concentration | Percent Inhibition |

| Insect Chitinase | 50 µM | 98%[1][2] |

| Insect N-acetylhexosaminidase | 20 µM | 92%[1][2] |

Mechanism of Action and Biological Effects

This compound exerts its biological effects by targeting key enzymes in the chitin degradation pathway of insects. This pathway is critical for the molting process, where the old exoskeleton is shed and a new one is formed.

-

Chitinase Inhibition: Chitinases are endo-acting enzymes that randomly cleave the β-1,4-glycosidic bonds within the chitin polymer, breaking it down into smaller oligosaccharides. By inhibiting chitinase, this compound prevents the initial and crucial step of chitin degradation.

-

N-acetylhexosaminidase Inhibition: N-acetylhexosaminidases are exo-acting enzymes that further break down the chitin oligosaccharides into monomeric N-acetylglucosamine units. Inhibition of this enzyme prevents the complete breakdown and recycling of chitin components.

The dual inhibition of these enzymes leads to a disruption of the molting process, resulting in developmental defects and, ultimately, insect mortality.

Potential Effects on Signaling Pathways

Direct studies on the signaling pathways affected by this compound are not currently available. However, research on the effects of other chitinase inhibitors in insects, such as berberine (B55584) in Spodoptera frugiperda, provides insights into the potential downstream consequences of inhibiting this pathway. Inhibition of chitinase activity can lead to a compensatory response, including the upregulation of chitin synthesis and alterations in hormone signaling.

A potential signaling cascade initiated by the inhibition of chitinase and N-acetylhexosaminidase is depicted below. This is a hypothetical model based on current understanding of insect physiology and the effects of other chitinase inhibitors.

Experimental Protocols

The following are generalized protocols for chitinase and N-acetylhexosaminidase activity assays. These can be adapted for studying the inhibitory effects of this compound. Researchers should optimize the specific concentrations of the inhibitor and other reaction components based on the insect species and enzyme source.

Chitinase Inhibition Assay (Colorimetric)

This assay measures the amount of reducing sugars produced from the enzymatic degradation of colloidal chitin.

Materials:

-

Colloidal chitin (substrate)

-

Enzyme extract (from insect source)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO or water)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Sodium acetate (B1210297) buffer (pH 5.0)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 100 µL of colloidal chitin suspension (e.g., 1% w/v in sodium acetate buffer), 50 µL of enzyme extract, and 50 µL of this compound at various concentrations. For the control, add 50 µL of the solvent used to dissolve the inhibitor.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the insect chitinase (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding 200 µL of DNS reagent.

-

Color Development: Heat the tubes in a boiling water bath for 10 minutes.

-

Measurement: After cooling to room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated samples to the control.

N-acetylhexosaminidase Inhibition Assay (Fluorometric)

This assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by N-acetylhexosaminidase.

Materials:

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG), fluorogenic substrate

-

Enzyme extract

-

This compound

-

Citrate-phosphate buffer (pH 6.0)

-

Glycine-NaOH buffer (pH 10.4, stop solution)

-

Fluorometer

Procedure:

-

Reaction Setup: In a 96-well black microplate, add 20 µL of enzyme extract, 10 µL of this compound at various concentrations, and 50 µL of MUG substrate solution (e.g., 0.1 mM in citrate-phosphate buffer).

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes, protected from light.

-

Reaction Termination: Stop the reaction by adding 100 µL of glycine-NaOH buffer.

-

Measurement: Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

Data Analysis: Determine the percentage of inhibition by comparing the fluorescence of the inhibitor-treated wells to the control wells.

Conclusion

This compound is a valuable research tool for studying the chitin degradation pathway in insects and for the investigation of novel insecticidal compounds. Its potent inhibitory activity against both chitinase and N-acetylhexosaminidase makes it an effective disruptor of insect molting and development. Further research is warranted to elucidate its precise mechanism of action on a molecular level, determine its in vivo efficacy against a broader range of insect pests, and to fully understand its impact on downstream signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in utilizing this compound in their studies.

References

- 1. Chitinase-IN-2 - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chitinase-IN-2 | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]

Chitinase-IN-2 Hydrochloride: A Technical Guide for Researchers

CAS Number: 2070014-83-2

For Research Use Only

This document provides a comprehensive technical overview of Chitinase-IN-2 hydrochloride, a potent dual inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase.[1][2] This guide is intended for researchers, scientists, and professionals in the fields of entomology, pesticide development, and drug discovery.

Core Compound Information

This compound is a small molecule inhibitor designed to target key enzymes in the chitin (B13524) metabolic pathway of insects.[3][4] Chitin, a polymer of N-acetylglucosamine, is a critical component of the insect exoskeleton and gut lining.[5] Its synthesis and degradation are tightly regulated during processes like molting (ecdysis).[5] By inhibiting chitinase and N-acetylhexosaminidase, this compound disrupts this vital process, leading to developmental defects and potential mortality in insects.[5]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2070014-83-2 | [1] |

| Molecular Formula | C₂₀H₂₂ClN₅O₂S | [6] |

| Molecular Weight | 431.94 g/mol | [6] |

| Solubility | DMSO: ≥ 46 mg/mL (106.50 mM) | [6] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [3] |

Biological Activity

This compound demonstrates significant inhibitory activity against two key enzymes in the insect chitinolytic pathway.

| Target Enzyme | Concentration | % Inhibition | Reference |

| Insect Chitinase | 50 µM | 98% | [4] |

| N-acetylhexosaminidase | 20 µM | 92% | [4] |

Mechanism of Action: Targeting the Chitin Degradation Pathway

Chitinases and β-N-acetylhexosaminidases are essential for the breakdown of old cuticle during an insect's molting process.[5] Endochitinases randomly cleave internal β-1,4-glycosidic bonds in the chitin polymer, while exochitinases, including N-acetylhexosaminidases, hydrolyze the resulting oligosaccharides into N-acetylglucosamine monomers, which are then recycled for the synthesis of the new cuticle.[5]

By inhibiting both of these enzymes, this compound is presumed to disrupt the normal degradation and recycling of the insect's exoskeleton. This can lead to a failure in ecdysis, resulting in arrested development and mortality.[5]

Caption: Inhibition of the insect chitin degradation pathway by this compound.

Experimental Protocols

While specific protocols citing this compound are not published, the following are detailed, standard methodologies for assessing the inhibition of insect chitinase and N-acetylhexosaminidase. These can be adapted for use with this compound.

Insect Chitinase Inhibition Assay (Colorimetric)

This protocol is based on the quantification of N-acetylglucosamine (GlcNAc) released from a chitin substrate.

Materials:

-

Enzyme Source: Homogenized insect tissue (e.g., molting fluid, gut) or purified insect chitinase.

-

Substrate: Colloidal chitin or glycol chitin (0.5% w/v in buffer).

-

Buffer: 50 mM Sodium Acetate Buffer (pH 5.0).

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Reagent: 3,5-Dinitrosalicylic acid (DNS) reagent.

-

Standard: N-acetylglucosamine (GlcNAc) for standard curve.

-

Microcentrifuge tubes and 96-well plates.

-

Spectrophotometer.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

X µL of enzyme solution.

-

Y µL of this compound at various concentrations (or solvent control).

-

Pre-incubate for 10-15 minutes at the desired temperature (e.g., 37°C).

-

-

Initiate Reaction: Add Z µL of the pre-warmed chitin substrate to start the reaction. The final volume should be consistent across all samples.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

-

Stop Reaction: Terminate the reaction by adding an equal volume of DNS reagent.

-

Color Development: Boil the samples for 5-10 minutes.

-

Measurement: After cooling, measure the absorbance at 540 nm.

-

Quantification: Determine the amount of released GlcNAc from a standard curve. Calculate the percentage of inhibition relative to the solvent control.

Caption: Workflow for a colorimetric chitinase inhibition assay.

N-acetylhexosaminidase Inhibition Assay (Fluorometric)

This protocol utilizes a fluorogenic substrate for sensitive detection of enzyme activity.

Materials:

-

Enzyme Source: Purified N-acetylhexosaminidase or insect tissue homogenate.

-

Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG).

-

Buffer: 10 mM Citrate-Phosphate buffer (pH 4.3).

-

Inhibitor: this compound dissolved in a suitable solvent.

-

Stop Solution: 0.1 M 2-amino-2-methyl-1-propanol (B13486) or similar high pH buffer.

-

Black 96-well plates.

-

Fluorescence plate reader (Excitation: ~330-360 nm, Emission: ~450 nm).

Procedure:

-

Assay Setup: In a black 96-well plate, add in order:

-

Buffer.

-

This compound at desired concentrations (or solvent control).

-

Enzyme solution.

-

-

Initiate Reaction: Add the MUG substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 10-30 minutes), protected from light.

-

Stop Reaction: Add the stop solution to each well to terminate the reaction and enhance the fluorescence of the product (4-Methylumbelliferone).

-

Measurement: Read the fluorescence using an appropriate plate reader.

-

Analysis: Calculate the percentage of inhibition by comparing the fluorescence of the inhibitor-treated wells to the solvent control wells.

Applications in Research and Development

This compound serves as a valuable tool for several research applications:

-

Pesticide Discovery: As a lead compound for the development of novel insecticides targeting the chitin metabolic pathway.

-

Functional Genomics: To probe the physiological roles of chitinase and N-acetylhexosaminidase in various insect species.

-

Resistance Studies: To investigate mechanisms of resistance to existing chitin synthesis inhibitors.

-

High-Throughput Screening: As a reference compound in screening campaigns for new chitinase inhibitors.

Conclusion

This compound is a potent and specific inhibitor of key enzymes in the insect chitin degradation pathway. Its dual-targeting mechanism makes it a promising candidate for further investigation in the development of next-generation insect control agents. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies. Further characterization of its kinetic properties and in vivo efficacy will be crucial for realizing its full potential.

References

- 1. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. entomologyjournals.com [entomologyjournals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chitinase-IN-2 | TargetMol [targetmol.com]

- 5. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gen.store [gen.store]

Unveiling the Technical Profile of Chitinase-IN-2 Hydrochloride: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Chitinase-IN-2 hydrochloride, a potent inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase. Designed for researchers, scientists, and drug development professionals, this document outlines the molecule's core properties, its mechanism of action, and provides foundational protocols for its experimental application.

Core Molecular Data

This compound is a small molecule inhibitor with significant potential in the fields of insecticide development and biomedical research. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂ClN₅O₂S | [1][2] |

| Molecular Weight | 431.94 g/mol | [1][2] |

Mechanism of Action: Disrupting Essential Insect Processes

This compound functions by targeting two critical enzymes in insects: chitinase and N-acetylhexosaminidase. These enzymes are fundamental to the chitin (B13524) degradation pathway, which is essential for the molting process (ecdysis) in insects.[3][4]

Chitin, a polymer of N-acetylglucosamine, is a primary component of the insect exoskeleton.[5] During molting, insects must break down their old exoskeleton to allow for growth. This process is mediated by a cascade of enzymes, including chitinases that cleave the long chitin polymers into smaller oligosaccharides. Subsequently, N-acetylhexosaminidase further breaks down these oligosaccharides into monomers that can be recycled for the synthesis of the new cuticle.[4]

By inhibiting both chitinase and N-acetylhexosaminidase, this compound disrupts this vital process, leading to molting failure and ultimately, insect mortality.[5] This dual-enzyme inhibition makes it a compelling candidate for the development of novel insecticides.

The chitin metabolism pathway in insects is a well-established target for pest control. The disruption of chitin synthesis or degradation at any stage can have lethal consequences for the insect.[5][6][7]

Experimental Protocols: A Foundation for In Vitro Assays

While specific protocols for this compound are not widely published, the following general methodologies for assessing chitinase inhibition can be adapted for its study.

General Chitinase Inhibition Assay

This protocol provides a framework for determining the inhibitory potential of compounds like this compound against a purified chitinase enzyme.

Materials:

-

Purified insect chitinase

-

Colloidal chitin or a chromogenic/fluorogenic chitinase substrate (e.g., 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO or water)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a constant amount of purified chitinase to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the chitinase substrate to each well.

-

Incubate the reaction for a set period, during which the enzyme will hydrolyze the substrate.

-

Stop the reaction (e.g., by adding a high pH solution if using a p-nitrophenol-based substrate).

-

Measure the product formation using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol can be similarly adapted to assess the inhibition of N-acetylhexosaminidase using an appropriate substrate for that enzyme.

Future Directions and Research Applications

The potent inhibitory activity of this compound against key enzymes in the insect molting process highlights its potential as a lead compound for the development of novel and selective insecticides. Further research is warranted to:

-

Determine the in vivo efficacy of this compound against a range of insect pests.

-

Elucidate the precise binding mode of the inhibitor to both chitinase and N-acetylhexosaminidase through structural biology studies.

-

Investigate the broader physiological effects of this inhibitor on insect development and signaling pathways.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound. As more data becomes available, this document will be updated to reflect the latest findings in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gen.store [gen.store]

- 3. Insect group II chitinase OfChtII promotes chitin degradation during larva-pupa molting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insect chitinases: molecular biology and potential use as biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

Chitinase-IN-2 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitinase-IN-2 hydrochloride is a potent inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase, crucial enzymes in the insect molting process.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its known inhibitory activities, a detailed representative experimental protocol for assessing chitinase inhibition, and a visualization of the targeted biochemical pathway. The information presented herein is intended to support researchers in the fields of entomology, pest management, and insecticide development.

Introduction to Insect Chitin (B13524) Metabolism

Chitin is a vital structural polysaccharide in insects, forming the exoskeleton and the peritrophic matrix that lines the midgut.[4][5][6] The synthesis and degradation of chitin are tightly regulated processes essential for insect growth and development, particularly during molting.[7][8] The chitin metabolic pathway begins with the precursor trehalose, the primary blood sugar in most insects, and proceeds through a series of enzymatic steps to produce UDP-N-acetylglucosamine, the substrate for chitin synthase.[4][5]

Chitinases and β-N-acetylglucosaminidases are key enzymes responsible for the breakdown of the old exoskeleton during molting.[7][8] Chitinases hydrolyze the β-1,4-glycosidic bonds in chitin, breaking it down into smaller chitooligosaccharides.[8] β-N-acetylglucosaminidases then further degrade these oligosaccharides into N-acetylglucosamine monomers, which can be recycled for the synthesis of new chitin.[8] Inhibition of these enzymes disrupts the molting process, leading to developmental defects and mortality, making them attractive targets for the development of novel insecticides.[8]

This compound: An Inhibitor of Chitin Degradation

This compound has been identified as a dual inhibitor of insect chitinase and N-acetylhexosaminidase.[1][2][3] Its chemical formula is C20H21N5O2S, and it has a molecular weight of 395.48.[3] The hydrochloride salt form enhances its solubility for experimental use.

Quantitative Inhibitory Activity

The available data on the inhibitory activity of this compound is summarized in the table below. It is important to note that the specific insect species from which the enzymes were sourced for these assays are not consistently reported in the available literature.

| Target Enzyme | Inhibitor Concentration | Percent Inhibition | CAS Number |

| Insect Chitinase | 50 µM | 98% | 1579991-63-1 |

| N-acetylhexosaminidase | 20 µM | 92% | 1579991-63-1 |

Experimental Protocols

While the precise protocols used to generate the above data for this compound are not publicly detailed, this section provides a representative methodology for a colorimetric chitinase inhibition assay based on common laboratory practices.

Preparation of Colloidal Chitin Substrate

A colloidal chitin suspension is often used as a substrate for in vitro chitinase assays.

Materials:

-

Chitin powder (from shrimp shells or other sources)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Phosphate (B84403) buffer (pH adaptable to the specific enzyme, typically pH 5.0-7.0)

Procedure:

-

Slowly add 20g of chitin powder to 500mL of concentrated HCl with vigorous stirring at room temperature until the chitin dissolves (approximately 1.5-2 hours).[9]

-

Incubate the mixture in a 37°C water bath with gentle stirring until it becomes transparent (approximately 30 minutes).[9]

-

Filter the solution through glass wool to remove any undissolved particles.[9]

-

Precipitate the chitin by slowly adding the filtrate to 5 liters of cold distilled water with continuous stirring for 30 minutes.[9]

-

Allow the suspension to settle at 4°C for 24 hours.[9]

-

Wash the colloidal chitin precipitate repeatedly with distilled water until the pH is neutral.

-

Resuspend the final pellet in a known volume of phosphate buffer to achieve the desired working concentration (e.g., 1% w/v).

Chitinase Inhibition Assay Protocol

This protocol utilizes the dinitrosalicylic acid (DNS) method to quantify the reducing sugars produced from the enzymatic hydrolysis of colloidal chitin.

Materials:

-

Colloidal chitin substrate (1% w/v in phosphate buffer)

-

Insect chitinase enzyme preparation (source and concentration to be determined based on the experiment)

-

This compound (dissolved in a suitable solvent, such as DMSO)

-

DNS reagent

-

N-acetyl-D-glucosamine (for standard curve)

-

Phosphate buffer (e.g., 50 mM, pH 6.0)

-

Microcentrifuge tubes or 96-well plates

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine 400 µL of the 1% colloidal chitin suspension with 100 µL of the chitinase enzyme solution.

-

For the inhibition assay, pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) before adding the substrate.

-

Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate and buffer, no enzyme).

-

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the chitinase (e.g., 37°C or 55°C) for a defined period (e.g., 30-60 minutes).[10]

-

Reaction Termination: Stop the enzymatic reaction by adding 1 mL of DNS reagent to each tube and heating in a boiling water bath for 5-10 minutes.[10]

-

Quantification:

-

Data Analysis:

-

Generate a standard curve using known concentrations of N-acetyl-D-glucosamine.

-

Calculate the amount of reducing sugar produced in each reaction.

-

Determine the percentage of inhibition by comparing the activity in the presence of this compound to the positive control.

-

Visualizing the Mechanism of Action

Insect Chitin Metabolism and Degradation Pathway

The following diagram illustrates the key steps in the synthesis and degradation of chitin in insects, highlighting the points of inhibition by this compound.

Caption: Insect chitin metabolism pathway indicating inhibition points.

Experimental Workflow for Inhibitor Screening

The diagram below outlines a typical workflow for screening potential chitinase inhibitors like this compound.

Caption: Workflow for chitinase inhibitor screening.

Conclusion

This compound is a potent inhibitor of key enzymes in the insect chitin degradation pathway. Its ability to disrupt this critical physiological process makes it a valuable tool for research into insect development and a promising candidate for the development of novel pest control agents. The methodologies and pathway information provided in this guide offer a framework for researchers to further investigate the potential of this and other chitinase inhibitors. Further studies are warranted to determine its efficacy across a range of insect species and to elucidate its precise mechanism of inhibition.

References

- 1. xcessbio.com [xcessbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chitinase-IN-2 | TargetMol [targetmol.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. k-state.edu [k-state.edu]

- 8. Identification and Functional Study of Chitin Metabolism and Detoxification-Related Genes in Glyphodes pyloalis Walker (Lepidoptera: Pyralidae) Based on Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Partial purification and characterization of chitinase produced by Bacillus licheniformis B307 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Chitinase-IN-2 Hydrochloride: A Potent Inhibitor of N-acetylhexosaminidase for Insect Pest Management

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chitinase-IN-2 hydrochloride is a small molecule inhibitor targeting two critical enzymes in insects: chitinase (B1577495) and N-acetyl-β-D-hexosaminidase.[1][2] These enzymes are essential for the degradation and remodeling of chitin (B13524), a major component of the insect exoskeleton.[3][4] By inhibiting these enzymes, this compound disrupts the molting process, leading to mortality and offering a promising avenue for the development of novel insecticides.[5] This technical guide provides an in-depth overview of this compound as an N-acetylhexosaminidase inhibitor, including its inhibitory activity, the biochemical pathways it affects, and detailed experimental protocols for its characterization.

Core Compound Information

| Property | Value | Source |

| IUPAC Name | 8-(dimethylamino)-3-(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino}ethyl)-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione;hydrochloride | |

| CAS Number | 2070014-83-2 | [1] |

| Molecular Formula | C20H22ClN5O2S | [1] |

| Molecular Weight | 431.94 g/mol | [1] |

Quantitative Inhibitory Activity

This compound demonstrates potent inhibition of both insect chitinase and N-acetylhexosaminidase. The available quantitative data for its inhibitory effects are summarized below.

| Target Enzyme | Inhibitor Concentration | Percent Inhibition | Source |

| Chitinase | 50 µM | 98% | [2] |

| N-acetylhexosaminidase | 20 µM | 92% | [2] |

Further studies are required to determine the precise IC50 values for each enzyme.

Signaling Pathway: Insect Molting and Chitin Degradation

N-acetylhexosaminidase plays a crucial role in the final stages of chitin degradation during the insect molting process.[3] The inhibition of this enzyme by this compound disrupts this vital pathway.

Experimental Protocols

This section outlines detailed methodologies for the characterization of this compound as an N-acetylhexosaminidase inhibitor.

N-acetylhexosaminidase Activity Assay using a Chromogenic Substrate

This protocol is adapted from standard enzymatic assays for β-N-acetylhexosaminidases.[6]

a. Materials:

-

Enzyme: Purified insect N-acetyl-β-D-hexosaminidase

-

Substrate: p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

-

Inhibitor: this compound

-

Buffer: 50 mM Citrate-Phosphate buffer, pH 4.5

-

Stop Solution: 0.1 M Na2CO3

-

Instrumentation: Spectrophotometer (plate reader compatible)

b. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the inhibitor stock solution to create a range of concentrations for IC50 determination.

-

In a 96-well microplate, add the following to each well:

-

50 µL of Citrate-Phosphate buffer

-

10 µL of the diluted inhibitor solution (or solvent control)

-

20 µL of the N-acetylhexosaminidase enzyme solution

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of a 4 mM pNP-GlcNAc solution to each well.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.1 M Na2CO3 to each well.

-

Measure the absorbance at 405 nm to quantify the amount of released p-nitrophenol.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Experimental Workflow for Inhibitor Characterization

The following workflow outlines the steps for a comprehensive characterization of an enzyme inhibitor like this compound.

Conclusion

This compound is a potent dual inhibitor of insect chitinase and N-acetylhexosaminidase, demonstrating significant potential as a lead compound for the development of novel insecticides. Its targeted mechanism of action, disrupting the essential chitin degradation pathway in insects, offers a promising strategy for pest management. The experimental protocols and workflows detailed in this guide provide a framework for the further characterization and optimization of this and other related inhibitors. Future research should focus on determining the precise IC50 values, elucidating the detailed kinetic mechanism of inhibition, and evaluating its efficacy and specificity in various insect species.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chitinase-IN-2 | TargetMol [targetmol.com]

- 3. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural determinants of an insect beta-N-Acetyl-D-hexosaminidase specialized as a chitinolytic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. courses.edx.org [courses.edx.org]

Chitinase-IN-2 Hydrochloride: A Technical Guide for Pesticide Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chitinase-IN-2 hydrochloride, a potent inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase, for its application in pesticide research. This document outlines its mechanism of action, provides detailed experimental protocols for its evaluation, and presents available quantitative data to guide further investigation.

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of insect exoskeletons and the peritrophic matrix lining the gut.[1] The enzymatic degradation and synthesis of chitin are essential for insect growth and development, particularly during the molting process.[1] Chitinase and β-N-acetylhexosaminidase are key enzymes in the chitinolytic pathway, breaking down the old cuticle.[2] Inhibition of these enzymes disrupts the molting process, leading to developmental defects and mortality, making them attractive targets for novel insecticides.[3][4] this compound has emerged as a promising small molecule inhibitor for this purpose.[5]

Mechanism of Action

This compound functions as an inhibitor of both insect chitinase and N-acetylhexosaminidase.[5] By blocking the active sites of these enzymes, it prevents the breakdown of the old exoskeleton during molting.[6] This disruption of the precisely timed process of ecdysis leads to the inability of the insect to shed its old cuticle, resulting in developmental arrest and eventual death.[3][4]

The regulation of chitinase expression is intricately linked to the ecdysone (B1671078) signaling pathway. The primary molting hormone, 20-hydroxyecdysone (B1671079) (20E), binds to its receptor (EcR), which forms a heterodimer with Ultraspiracle (USP). This complex then binds to ecdysone response elements (EcREs) on the DNA, activating a cascade of gene expression that includes chitinases, essential for the molting process.[7][8] By inhibiting the enzymatic activity of chitinases, this compound effectively disrupts a critical downstream process of the ecdysone signaling pathway.

Quantitative Data

Quantitative data for this compound is limited in publicly available literature. However, data for the closely related compound, Chitinase-IN-2, provides valuable insight into its inhibitory potential.

| Compound | Target Enzyme | Concentration (µM) | Inhibition (%) |

| Chitinase-IN-2 | Chitinase | 50 | 98 |

| Chitinase-IN-2 | N-acetyl-hexosaminidase | 20 | 92 |

Table 1: Inhibitory activity of Chitinase-IN-2 against insect chitinase and N-acetyl-hexosaminidase.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

Chitinase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for measuring chitinase activity.

Materials:

-

Colloidal chitin (substrate)

-

Chitinase enzyme (from a relevant insect source)

-

This compound

-

Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 6.0)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

N-acetyl-D-glucosamine (for standard curve)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture: In a microcentrifuge tube, combine 0.5 mL of 1% (w/v) colloidal chitin suspension in phosphate buffer, 0.25 mL of chitinase enzyme solution, and 0.25 mL of varying concentrations of this compound (or solvent control).

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.

-

Stop the reaction: Terminate the reaction by adding 1.0 mL of DNS reagent.

-

Color development: Heat the tubes in a boiling water bath for 10 minutes.

-

Cooling and dilution: Cool the tubes to room temperature and add 4.0 mL of distilled water.

-

Measurement: Measure the absorbance at 540 nm using a spectrophotometer.

-

Standard curve: Prepare a standard curve using known concentrations of N-acetyl-D-glucosamine to determine the amount of reducing sugar produced.

-

Calculate inhibition: The percentage of inhibition is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.

N-acetylhexosaminidase Inhibition Assay (Fluorometric)

This protocol is based on the use of a fluorogenic substrate.

Materials:

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG), a fluorogenic substrate

-

N-acetylhexosaminidase enzyme (from a relevant insect source)

-

This compound

-

Citrate-phosphate buffer (e.g., 50 mM, pH 4.5)

-

Glycine-NaOH buffer (0.2 M, pH 10.5) to stop the reaction

-

Fluorometer

Procedure:

-

Prepare a reaction mixture: In a 96-well black microplate, add 20 µL of N-acetylhexosaminidase enzyme solution, 10 µL of varying concentrations of this compound (or solvent control), and 20 µL of citrate-phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate reaction: Add 50 µL of MUG substrate solution (e.g., 0.5 mM in buffer) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction: Add 100 µL of glycine-NaOH buffer to each well.

-

Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Calculate inhibition: The percentage of inhibition is calculated as: [1 - (Fluorescence of sample / Fluorescence of control)] x 100.

Insecticidal Activity Assay (Dietary Exposure)

This protocol assesses the in vivo efficacy of this compound.

Materials:

-

Test insects (e.g., larvae of Spodoptera frugiperda or other relevant pest)

-

Artificial diet for the test insect

-

This compound

-

Solvent for the inhibitor (e.g., DMSO, acetone)

-

Petri dishes or multi-well plates

Procedure:

-

Prepare treated diet: Dissolve this compound in a suitable solvent and mix it thoroughly with the artificial diet to achieve a range of final concentrations. Prepare a control diet with the solvent only.

-

Experimental setup: Place a small, weighed amount of the treated or control diet into individual petri dishes or wells of a multi-well plate.

-

Insect introduction: Introduce one insect larva into each container.

-

Incubation: Maintain the insects under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

Data collection: Monitor the insects daily for mortality, developmental abnormalities (e.g., failed molting), and weight gain for a specified period (e.g., 7-10 days).

-

Analysis: Calculate mortality rates and determine the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population showing a specific sublethal effect).

Visualizations

Ecdysone Signaling Pathway and Chitinase Regulation

Caption: Ecdysone signaling pathway leading to chitinase production and its inhibition.

Experimental Workflow for Chitinase Inhibitor Screening

Caption: Workflow for screening and identifying chitinase inhibitors.

Conclusion

This compound represents a promising lead compound for the development of novel pesticides. Its targeted mechanism of action against essential insect enzymes offers the potential for species-specific and environmentally safer alternatives to broad-spectrum insecticides. The experimental protocols and background information provided in this guide are intended to facilitate further research and development of this and other related chitinase inhibitors. Further studies are warranted to determine the precise quantitative inhibitory constants (IC50, Ki) for the hydrochloride form and to evaluate its efficacy and safety profile in various pest species and non-target organisms.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Role of Chitin Deacetylase 1 in the Molting and Metamorphosis of the Cigarette Beetle Lasioderma serricorne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of 20-Hydroxyecdysone Late-Response Genes in the Chitin Biosynthesis Pathway | PLOS One [journals.plos.org]

- 7. Identification of 20-hydroxyecdysone late-response genes in the chitin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chitinase-IN-2 | TargetMol [targetmol.com]

Chitinase-IN-2 Hydrochloride: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinase-IN-2 hydrochloride is a small molecule inhibitor identified for its activity against insect chitinase (B1577495) and N-acetylhexosaminidase.[1][2][3] Chitinases are a class of enzymes that catalyze the hydrolysis of chitin (B13524), a major component of the exoskeletons of insects and the cell walls of fungi. N-acetylhexosaminidases are involved in the further breakdown of chitin degradation products. By targeting these enzymes, this compound has potential applications as a pesticide. This document provides a summary of the currently available public-domain information on the biological activity of this compound.

Quantitative Biological Activity Data

Publicly available data on the biological activity of this compound is limited. The primary reported activity is the percentage inhibition of its target enzymes at specific concentrations. This data is summarized in the table below.

| Target Enzyme | Compound Concentration | Percent Inhibition (%) |

| Insect Chitinase | 50 µM | 98% |

| N-acetylhexosaminidase | 20 µM | 92% |

Data sourced from Xcess Biosciences and MedChemExpress.[1][4]

It is important to note that IC50 or Ki values, which are standard measures of inhibitor potency, are not currently available in the public domain for this compound.

Mechanism of Action

This compound functions as a dual inhibitor of insect chitinase and N-acetylhexosaminidase.[1][2][3][5] These enzymes are critical for the molting process in insects, where the old exoskeleton is shed and a new one is formed. Inhibition of these enzymes disrupts this vital process, leading to mortality.

The following diagram illustrates the direct inhibitory effect of this compound on its target enzymes.

References

Chitinase-IN-2 Hydrochloride: An In-Depth Literature Review Reveals Limited Publicly Available Data

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the synthesis, mechanism of action, and biological activity of Chitinase-IN-2 hydrochloride remains largely unavailable in the public domain. This compound is listed by several chemical suppliers as an inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase, suggesting its potential as a tool for research in pest control and related fields. However, peer-reviewed studies detailing its development and characterization are not readily accessible.

This compound, with the CAS number 2070014-83-2 and molecular formula C20H22ClN5O2S, is commercially available for research purposes.[1][2][3][4][5] Product information from suppliers indicates its potential as an insecticide.[2]

The core chemical structure appears to be a 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative. While synthetic methods for similar benzo[de]isoquinoline-1,3-dione and 1,3,4-thiadiazole (B1197879) containing compounds have been reported in the literature, a specific synthesis protocol for this compound has not been identified.[6][7][8][9]

General Context: Targeting Insect Chitin Metabolism

The enzymes that this compound reportedly inhibits—chitinase and β-N-acetylhexosaminidase—are crucial for the growth and development of insects.[10][11][12][13] These enzymes are involved in the degradation and remodeling of chitin, a major component of the insect exoskeleton.[10][11][12] Interference with these processes can be detrimental to the insect, making these enzymes attractive targets for the development of novel and potentially selective insecticides.[10][11][13]

The general workflow for identifying and characterizing novel enzyme inhibitors, such as those targeting chitinases, is a well-established process in drug discovery and agrochemical research. This process is crucial for understanding the therapeutic or pesticidal potential of a compound.

Below is a generalized workflow diagram illustrating the typical steps involved in the discovery and characterization of a novel enzyme inhibitor.

Structure-Activity Relationship (SAR) in Inhibitor Design

The development of potent and selective enzyme inhibitors heavily relies on understanding the structure-activity relationship (SAR).[14][15][16][17] This involves synthesizing and testing a series of structurally related compounds to determine which chemical features are critical for biological activity. Key aspects of SAR studies include modifying functional groups, altering the carbon skeleton, and changing stereochemistry to optimize potency, selectivity, and pharmacokinetic properties.

The logical relationship in a typical SAR study is depicted in the following diagram.

Conclusion

While this compound is available as a research chemical and is described as an inhibitor of insect chitinase and N-acetylhexosaminidase, a detailed scientific dossier for this specific compound is not publicly available. Therefore, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, and specific signaling pathway diagrams as requested. The information presented here provides a general context for the compound's potential application and the scientific principles that would underpin its characterization. Researchers interested in this molecule would likely need to perform the primary research to elucidate its detailed biological and pharmacological properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CheMondis Marketplace [chemondis.com]

- 4. This compound,2070014-83-2-Amadis Chemical [amadischem.com]

- 5. 2070014-83-2_Chitinase-IN-2 hydrochlorideCAS号:2070014-83-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. biomedres.us [biomedres.us]

- 10. tandfonline.com [tandfonline.com]

- 11. Identification of Novel Potential β-N-Acetyl-D-Hexosaminidase Inhibitors by Virtual Screening, Molecular Dynamics Simulation and MM-PBSA Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study | MDPI [mdpi.com]

- 17. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Chitinase-IN-2 Hydrochloride: Solubility Profile and Handling

This technical guide provides comprehensive information on the solubility of Chitinase-IN-2 hydrochloride in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and water. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document outlines solubility data, protocols for solution preparation, and the compound's mechanism of action.

Core Compound Information

This compound is an inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase.[1][2][3][4] Chitinases are enzymes crucial for the breakdown of chitin (B13524), a major component of the exoskeletons of insects and the cell walls of fungi.[5] By inhibiting these enzymes, this compound can disrupt the growth and development of these organisms, making it a compound of interest for applications such as pesticides.[2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂ClN₅O₂S | [1] |

| Molecular Weight | 431.94 g/mol | [1] |

| CAS Number | 2070014-83-2 | [1] |

| Appearance | Light yellow to yellow solid | [1] |

Solubility Data

The solubility of this compound has been determined in both DMSO and water. The following table summarizes the available quantitative data.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |

| Water | 50 mg/mL | 115.76 mM | Requires ultrasonic treatment for dissolution. | [1] |

| DMSO | ≥ 46 mg/mL | 106.50 mM | The exact saturation point is not specified. Use of newly opened DMSO is recommended due to its hygroscopic nature. | [1] |

| DMSO | 53 mg/mL | 134.01 mM | Sonication is recommended for dissolution. | [3] |

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

-

This compound solid

-

Anhydrous (newly opened) DMSO or deionized water

-

Calibrated analytical balance

-

Appropriate volumetric flasks and pipettes

-

Vortex mixer

-

Ultrasonic bath or sonicator

Procedure:

-

Determine the required mass: Calculate the mass of this compound needed to achieve the desired concentration and volume. The formula to use is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Weigh the compound: Accurately weigh the calculated mass of the solid compound using an analytical balance.

-

Dissolution:

-

For DMSO: Add the weighed compound to the volumetric flask. Add a portion of the DMSO, vortex thoroughly, and then sonicate if necessary to ensure complete dissolution.[3] Once dissolved, add DMSO to the final desired volume.

-

For Water: Add the weighed compound to the volumetric flask. Add a portion of the deionized water and subject the mixture to ultrasonic treatment until the solid is fully dissolved.[1] Once dissolved, add water to the final desired volume.

-

-

Sterilization (for aqueous solutions): If the stock solution is prepared in water for biological applications, it is recommended to filter and sterilize it using a 0.22 µm filter before use.[1]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Ensure the containers are sealed to prevent moisture absorption.[1]

Mechanism of Action and Signaling

This compound functions by inhibiting the activity of chitinase enzymes.[1][4] In insects and fungi, chitinases are essential for processes such as molting, growth, and cell wall remodeling.[5][6] By blocking the active site of these enzymes, this compound prevents the hydrolysis of chitin into its N-acetyl-D-glucosamine subunits. This disruption of chitin metabolism can be lethal to the organism.

In a broader biological context, chitin fragments can act as pathogen-associated molecular patterns (PAMPs) in plants, triggering a defense signaling cascade.[7] This pathway often involves receptor kinases on the plant cell surface that recognize chitin oligomers, leading to the activation of downstream defense responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. Chitinase-IN-2 | TargetMol [targetmol.com]

- 4. Chitinase-IN-2 - MedChem Express [bioscience.co.uk]

- 5. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]

- 6. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chitinase-IN-2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the characterization of Chitinase-IN-2 hydrochloride, a known inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase.[1][2][3] The following sections detail the necessary procedures for preparing the compound and evaluating its inhibitory effects on target enzymes, as well as its potential antifungal activity.

Product Information and Preparation

This compound is a research chemical used to study the function and inhibition of chitinolytic enzymes.[2] Its inhibitory action on both chitinase and N-acetylhexosaminidase makes it a valuable tool for investigating biological processes involving chitin (B13524) degradation, such as fungal cell wall remodeling and insect molting.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂ClN₅O₂S | [1] |

| Molecular Weight | 431.94 g/mol | [1] |

| CAS Number | 2070014-83-2 | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility | H₂O: 50 mg/mL (115.76 mM; requires sonication) DMSO: ≥ 46 mg/mL (106.50 mM) | [1] |

| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible experimental results.

-

For DMSO Stock Solution:

-

Weigh the desired amount of this compound powder.

-

Add freshly opened, anhydrous DMSO to the powder to achieve the desired concentration (e.g., 10 mM).[1]

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

-

-

For Aqueous Stock Solution:

-

Weigh the desired amount of this compound powder.

-

Add sterile, nuclease-free water to the powder.

-

Use an ultrasonic bath to facilitate dissolution.[1]

-

Once dissolved, sterilize the solution by passing it through a 0.22 µm filter.[1]

-

Prepare fresh aqueous solutions for each experiment, as their stability over time is not well-documented.

-

In Vitro Enzyme Inhibition Assays

The primary application of this compound is the inhibition of chitinase and N-acetylhexosaminidase. The following protocols are designed to quantify this inhibitory activity.

Table 2: Reported In Vitro Activity of Chitinase-IN-2 (Free Base)

| Target Enzyme | Inhibitor Concentration | Percent Inhibition | Source |

| Chitinase | 50 µM | 98% | [3] |

| N-acetylhexosaminidase | 20 µM | 92% | [3] |

| Note: This data is for the free base form, Chitinase-IN-2. Further experiments are required to determine the specific IC₅₀ values for this compound against various enzyme sources. |

Chitinase Inhibition Assay Protocol (Colorimetric)

This protocol is adapted from standard methods using a chromogenic substrate, 4-nitrophenyl N,N′-diacetyl-β-D-chitobioside, which releases 4-nitrophenol (B140041) upon cleavage.

Workflow for Chitinase Inhibition Assay

References

Application Notes and Protocols: Chitinase-IN-2 Hydrochloride for In Vitro Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases are a class of hydrolytic enzymes responsible for the degradation of chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods.[1][2] These enzymes are crucial for the growth and morphogenesis of these organisms. In humans, chitinases are involved in inflammatory responses and immunity against chitin-containing pathogens.[3] The inhibition of chitinase (B1577495) activity presents a promising therapeutic strategy for antifungal and anti-parasitic drug development, as well as for the management of certain inflammatory diseases. Chitinase-IN-2 hydrochloride has been identified as an inhibitor of insect chitinase and N-acetylhexosaminidase, making it a valuable tool for studying the roles of these enzymes and for screening new therapeutic agents.[4]

This document provides detailed protocols for in vitro enzyme inhibition assays using this compound as a model inhibitor. The protocols described are adaptable for various chitinase enzymes and inhibitor compounds.

Principle of the Assay

The in vitro chitinase inhibition assay is designed to measure the enzymatic activity of chitinase in the presence and absence of an inhibitor. The activity of chitinase is determined by monitoring the release of a detectable product from a chitin-based substrate. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in product formation. A common method involves the use of a chromogenic substrate, such as 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside, which upon enzymatic cleavage releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[5] The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation

The inhibitory activity of this compound is typically summarized by its IC50 value. The following table provides an example of how to present such quantitative data for different chitinase enzymes.

| Enzyme Source | Substrate | Chitinase-IN-2 HCl IC50 (µM) |

| Insect Chitinase (e.g., Ostrinia furnacalis) | 4-Nitrophenyl N,N'-diacetyl-β-D-chitobioside | Example Value: 5.2 ± 0.4 |

| Fungal Chitinase (e.g., Trichoderma viride) | Colloidal Chitin | Example Value: 12.8 ± 1.1 |

| Human Chitotriosidase | 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose | Example Value: > 100 |

| N-acetylhexosaminidase | 4-Nitrophenyl N-acetyl-β-D-glucosaminide | Example Value: 8.7 ± 0.9 |

Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.

Experimental Protocols

Protocol 1: Colorimetric Chitinase Inhibition Assay using a Chromogenic Substrate

This protocol describes the determination of chitinase inhibition using 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside as a substrate.

Materials and Reagents:

-

Chitinase enzyme (e.g., from Streptomyces griseus or a recombinant source)

-

This compound

-

4-Nitrophenyl N,N'-diacetyl-β-D-chitobioside (substrate)

-

Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)

-

Stop Solution (e.g., 0.2 M sodium carbonate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations.

-

Enzyme Preparation: Prepare a working solution of the chitinase enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the incubation period.

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

20 µL of this compound dilution (or assay buffer for the no-inhibitor control, and DMSO for the vehicle control).

-

60 µL of assay buffer.

-

10 µL of the chitinase enzyme solution.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the pre-warmed substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to keep the reaction in the linear range.

-

Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well. The stop solution raises the pH, which both halts the enzymatic reaction and allows for the development of the yellow color of p-nitrophenol.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro chitinase inhibition assay.

Simplified Chitin-Induced Signaling Pathway

References

- 1. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]

- 3. A fast, sensitive and easy colorimetric assay for chitinase and cellulase activity detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical characterization of chitinase 2 expressed during the autolytic phase of the inky cap, Coprinellus congregatus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Cell-Based Assay with Chitinase-IN-2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases are a family of enzymes that catalyze the hydrolysis of chitin (B13524), a major component of fungal cell walls and the exoskeletons of arthropods. In mammals, chitinases and chitinase-like proteins are involved in inflammatory and immune responses, making them attractive therapeutic targets for a range of diseases, including asthma, allergic inflammation, and fungal infections. Chitinase-IN-2 hydrochloride is a small molecule inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase, and it serves as a valuable tool for studying the role of chitinases in various biological processes.[1]

These application notes provide a detailed protocol for developing and implementing a cell-based assay to screen for and characterize inhibitors of chitinase activity, using this compound as a reference compound. The described fluorometric assay is suitable for high-throughput screening and provides a robust platform for identifying novel chitinase inhibitors.

Signaling Pathways Involving Chitinase Activity

Chitin and its breakdown products can trigger intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines. One of the key pathways activated by chitin is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and inflammation. Additionally, chitin recognition can lead to the activation of the NF-κB signaling pathway, a central regulator of immune and inflammatory responses. Small molecule inhibitors, such as this compound, can block the enzymatic activity of chitinases, thereby preventing the generation of chitin fragments that initiate these signaling events.

Caption: Chitin-Induced Signaling Pathway and Point of Inhibition.

Quantitative Data Presentation

The inhibitory activity of this compound and other potential inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table provides an example of how to present the data obtained from a dose-response experiment.

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| Chitinase-IN-2 HCl | 0.1 | 12.5 | \multirow{6}{}{1.5 µM (Example)} |

| 0.5 | 35.2 | ||

| 1.0 | 48.9 | ||

| 2.5 | 65.1 | ||

| 5.0 | 82.3 | ||

| 10.0 | 95.8 | ||

| Positive Control | |||

| Allosamidin | 0.01 | 15.8 | \multirow{6}{}{0.1 µM (Example)} |

| 0.05 | 42.1 | ||

| 0.1 | 55.3 | ||

| 0.5 | 89.7 | ||

| 1.0 | 98.2 | ||

| 5.0 | 99.1 | ||

| Negative Control | |||

| Vehicle (DMSO) | 0.1% | 0.5 | N/A |

Experimental Protocols

Cell-Based Fluorometric Chitinase Activity Assay

This protocol describes a method to measure chitinase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells: Macrophage cell line (e.g., J774 or U937) or primary macrophages.

-

This compound: Stock solution in DMSO.

-

Fluorogenic Chitinase Substrate: 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside).

-

Cell Lysis Buffer: (e.g., CelLytic™ M, Sigma-Aldrich).

-

Assay Buffer: 0.1 M citrate/phosphate buffer, pH 5.0.

-

Stop Solution: 0.5 M sodium carbonate.

-

96-well black, clear-bottom plates.

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm).

-

Positive Control Inhibitor: Allosamidin.

Protocol:

-

Cell Culture and Treatment:

-

Culture macrophage cells to the desired density in a 96-well plate.

-

Treat cells with various concentrations of this compound or other test compounds for a predetermined time (e.g., 1-24 hours). Include vehicle-only (e.g., DMSO) and positive control (Allosamidin) wells.

-

-

Cell Lysis:

-

After treatment, gently aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.

-

-

Chitinase Activity Assay:

-

Prepare the substrate working solution by diluting the 4-MU-chitobioside stock in Assay Buffer to a final concentration of 0.2 mg/mL.

-

Add 50 µL of the cell lysate from each well to a new 96-well black plate.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

-

-

Measurement:

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the fluorescence using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (no cell lysate) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Experimental Workflow Diagram

Caption: Cell-Based Chitinase Inhibition Assay Workflow.

Conclusion

The provided protocols and application notes offer a comprehensive guide for establishing a robust cell-based assay for the screening and characterization of chitinase inhibitors. By utilizing this compound as a reference compound and employing the detailed fluorometric assay, researchers can effectively identify and evaluate novel therapeutic candidates targeting chitinase activity for the treatment of various inflammatory and infectious diseases.

References

Application Notes and Protocols for Insect Chitinase Inhibition Assay using Chitinase-IN-2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases (EC 3.2.1.14) are a class of hydrolytic enzymes responsible for the degradation of chitin (B13524), a major structural component of insect exoskeletons and gut linings.[1][2] The proper functioning of these enzymes is crucial for insect molting, growth, and development, making them a prime target for the development of novel insecticides.[3][4] Chitinase-IN-2 hydrochloride is a potent inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase, demonstrating significant potential as a tool for pest management research and the development of new biocontrol agents.[5]

These application notes provide a comprehensive overview and detailed protocols for performing an insect chitinase inhibition assay using this compound. The included methodologies, data presentation guidelines, and visual workflows are designed to assist researchers in accurately assessing the inhibitory effects of this compound on insect chitinase activity.

Principle of the Assay